2-(4-Chlorophenyl)oxirane

Overview

Description

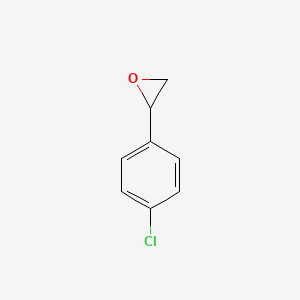

2-(4-Chlorophenyl)oxirane (CAS 18511-62-1), also known as 4-chlorostyrene oxide, is an epoxide compound featuring an oxirane ring substituted with a para-chlorophenyl group. Its molecular formula is C₈H₇ClO, with a molecular weight of 154.59 g/mol . This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral catalysts . Its reactivity stems from the strained epoxide ring, which undergoes nucleophilic ring-opening reactions under acidic, basic, or catalytic conditions .

Preparation Methods

Preparation Methods of 2-(4-Chlorophenyl)oxirane

Epoxidation of 4-Chlorostyrene Using Dimethyldioxirane (DMD)

One common approach to prepare this compound is the epoxidation of 4-chlorostyrene using dimethyldioxirane generated in situ. The process involves:

- Oxidation of 4-chlorostyrene with dimethyldioxirane formed from oxone® and acetone in a bicarbonate buffer at pH 7.

- The reaction yields this compound in approximately 74% yield.

- The epoxide product can be further reacted with nucleophiles, such as the sodium salt of diethyl malonate or ethyl cyanoacetate, to form various lactones and cyanolactones, demonstrating the synthetic utility of the epoxide intermediate.

Sulfonium Ylide Method via Dimethyl Sulfide and Methyl Bromide

A patented method describes the synthesis of substituted oxiranes, including this compound, using sulfonium ylides:

- Dimethyl sulfide is reacted with methyl bromide in an inert organic solvent to form trimethylsulphonium bromide.

- This sulfonium salt is then reacted with the corresponding ketone (e.g., 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one) in the presence of a strong base such as sodium hydride, sodium amide, or potassium tert-butylate.

- The reaction is conducted at temperatures between 0°C and 60°C.

- The process yields oxiranes in high yields (typically at least 60–80%).

- Organic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethylsulfoxide (DMSO), or dimethylacetamide (DMAC) are used for the reaction medium or subsequent purification steps.

- The method allows for efficient preparation of this compound as a key intermediate for further transformations, such as triazole synthesis.

Organocatalytic Epoxidation Using 2,2,2-Trifluoroacetophenone

An environmentally friendly epoxidation method employs 2,2,2-trifluoroacetophenone as an organocatalyst:

- Hydrogen peroxide (H2O2) is used as the oxidant in the presence of the ketone catalyst.

- The reaction is performed in a mixed solvent system containing tert-butyl alcohol, acetonitrile, and an aqueous buffer (pH ~11).

- Under optimized conditions, the epoxidation of styrene derivatives, including para-substituted styrenes like 4-chlorostyrene, proceeds with nearly quantitative yields.

- The catalyst loading is low (2–5 mol %), and the reaction time is short (around 1 hour).

- The mechanism involves formation of a dioxirane intermediate or related active oxidant species, which transfers an oxygen atom to the alkene to form the epoxide.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dimethyldioxirane Epoxidation | 4-chlorostyrene, oxone®, acetone, bicarbonate buffer | Acetone/bicarbonate buffer (pH 7) | Room temperature | ~74 | In situ generation of DMD; moderate yield; widely used for selective epoxidation |

| Sulfonium Ylide Method | Dimethyl sulfide, methyl bromide, ketone, strong base | DMF, NMP, DMSO, DMAC | 0–60°C | 60–80+ | High yield; requires strong base; useful for preparing substituted oxiranes |

| Organocatalytic Epoxidation | 2,2,2-trifluoroacetophenone, H2O2, buffer, MeCN | tert-Butyl alcohol, MeCN, aqueous buffer | ~Room temperature | ~Quantitative | Low catalyst loading; environmentally friendly; fast reaction; broad substrate scope |

Detailed Research Findings and Notes

The sulfonium ylide approach is robust and scalable, suitable for industrial synthesis of this compound and related compounds. The use of strong bases and polar aprotic solvents facilitates the formation of the epoxide ring with good selectivity and yield.

The organocatalytic method using 2,2,2-trifluoroacetophenone represents a significant advancement in green chemistry, reducing the need for heavy metals or stoichiometric oxidants. The reaction conditions are mild, and the catalyst is recyclable, making it attractive for sustainable synthesis of epoxides including this compound.

Epoxidation with dimethyldioxirane generated in situ is a classical method that offers good selectivity and moderate to good yields. It is particularly useful for laboratory-scale synthesis and for substrates sensitive to harsher conditions.

Purification of the product typically involves extraction, washing with aqueous acid or brine, drying over anhydrous sodium sulfate, and sometimes recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)oxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.

Oxidation: Hydrogen peroxide (H2O2) or peracids in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: β-substituted alcohols.

Oxidation: Diols or other oxidized derivatives.

Reduction: Alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

2-(4-Chlorophenyl)oxirane has been utilized in several scientific research contexts:

Chiral Reagent

One of the primary applications of this compound is as an aromatic chiral reagent . Its chiral center allows it to introduce chirality into other molecules during synthesis, which is crucial in the production of pharmaceuticals where enantiomeric purity is essential.

Research indicates that this compound exhibits potential biological activity:

- Antiepileptic Properties : It has been investigated as an adjunctive therapy for epilepsy, showing efficacy in managing seizures.

- Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory and analgesic properties, although further research is necessary to elucidate its pharmacological profile.

Synthetic Intermediates

The compound serves as a building block in the synthesis of more complex organic molecules. It is involved in various organic reactions, including:

- Epoxidation Reactions : It can be synthesized through the epoxidation of styrene derivatives using peracids under controlled conditions.

- Formation of Biologically Active Molecules : Its reactivity allows for incorporation into larger molecular frameworks, making it useful in drug development and polymer chemistry.

Industrial Applications

In industrial settings, this compound finds applications in:

- Production of Specialty Chemicals : Its unique properties enable the synthesis of specialty chemicals with specific functionalities.

- Polymer Chemistry : The compound can be used to create polymers with desired characteristics due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)oxirane involves its reactivity towards nucleophiles. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic intermediate .

Molecular Targets and Pathways:

Enzymatic Reactions: The compound is a substrate for epoxide hydrolases, enzymes that catalyze the hydrolysis of epoxides to diols.

Chemical Pathways: It participates in various organic reactions, including those forming carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: (2-Chlorophenyl)oxirane

CAS 62717-50-4 is a positional isomer with chlorine at the ortho position.

Key Findings : The para-substituted derivative exhibits greater synthetic utility due to favorable electronic effects, whereas the ortho isomer is less reactive in ring-opening reactions .

Substituted Derivatives: 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane

CAS 80443-63-6 features a bulky tert-butyl group and an ethyl-linked 4-chlorophenyl substituent.

Key Findings : The tert-butyl group increases hydrophobicity (LogP 4.4) and steric protection, making this derivative a critical intermediate in fungicide production .

Enantiomeric Forms: (R)-4-Chlorostyrene Oxide

The enantiomer (R)-4-chlorostyrene oxide (CAS 134356-74-4) highlights chirality-driven differences:

Key Findings : The (R)-enantiomer is prized in asymmetric catalysis, demonstrating the importance of stereochemistry in pharmaceutical applications .

Functionalized Analogs: Triazolylmethyloxiranes

Compounds like 2-(1,2,4-triazol-1-ylmethyl)-2-phenyl-3-(4-chlorophenyl)-oxirane (from DE-32 18 130.2) incorporate heterocyclic groups:

Key Findings : The addition of triazole groups enhances antifungal activity, leveraging both epoxide and heterocyclic reactivity .

Physico-Chemical and Industrial Comparison

Industrial Insights:

Biological Activity

2-(4-Chlorophenyl)oxirane, also known as chlorophenyl epoxide, is an organic compound characterized by its epoxide structure, which consists of a three-membered cyclic ether. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₅ClO

- Molecular Weight : 222.71 g/mol

- Structure : The compound features a chlorophenyl group, contributing to its unique chemical properties and biological activities.

Biological Activities

1. Antiepileptic Properties

this compound has been investigated for its role as an adjunctive therapy in epilepsy treatment. Research indicates that it demonstrates efficacy in managing seizures when used alongside other antiepileptic drugs. Its mechanism of action may involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.

2. Anti-inflammatory and Analgesic Effects

The compound has shown potential anti-inflammatory and analgesic effects in various studies. These properties are significant as they suggest that this compound could be beneficial in treating conditions characterized by inflammation and pain, although further research is necessary to elucidate the specific mechanisms involved.

3. Inhibition of Lipoxygenase

Notably, this compound has been reported to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response. The inhibitory concentration (IC50) values indicate its potency as a lipoxygenase inhibitor, which could contribute to its anti-inflammatory effects .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the oxidation of precursor compounds. The reactivity profile of this epoxide allows it to participate in nucleophilic ring-opening reactions, making it valuable for constructing complex molecules in organic synthesis. Common nucleophiles include water, alcohols, and amines.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antiepileptic Activity : A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with refractory epilepsy. Results indicated a significant reduction in seizure frequency compared to baseline measurements.

- Research on Inflammation : A laboratory study assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated a marked decrease in inflammatory markers and joint swelling following administration of this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | Ketone functional group | Precursor for oxirane synthesis |

| 2-(4-Fluorophenyl)-2-(1-cyclopropylethyl)oxirane | Fluorine substitution on phenyl group | Potentially similar pharmacological effects |

| 3-(4-Chlorophenyl)-3-(1-cyclopropylethyl)oxirane | Different positioning of substituents | Varies; less studied |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)oxirane in laboratory settings?

- Methodological Answer : The compound is typically synthesized via epoxidation of chlorinated styrene derivatives. For example, 4-chlorostyrene can undergo epoxidation using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., 0–5°C in dichloromethane) to yield the epoxide . Alternative routes involve reacting 4-chlorobenzyl alcohol with epichlorohydrin in the presence of a base (e.g., NaOH), followed by cyclization to form the oxirane ring .

Q. What are the key chemical properties and structural features of this compound that influence its reactivity?

- Methodological Answer : The strained oxirane ring (epoxide) confers high electrophilicity, making it susceptible to nucleophilic attack. The 4-chlorophenyl group enhances electron withdrawal via resonance, polarizing the C–O bonds in the epoxide and directing regioselectivity in ring-opening reactions. The compound’s molecular weight (154.1 g/mol) and Cl substituent position are confirmed via mass spectrometry (m/z 154.1 [M+]) and NMR .

Q. Which analytical techniques are typically employed to characterize this compound and confirm its purity?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is used to verify molecular weight (e.g., m/z 154.1 [M+]) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments (e.g., oxirane protons at δ 3.5–4.0 ppm) and carbon connectivity. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What are the primary reaction pathways observed when this compound undergoes nucleophilic attack?

- Methodological Answer : The epoxide undergoes ring-opening via nucleophilic attack at the less hindered carbon. For example:

- Acidic conditions : Reaction with H₂O/H⁺ yields trans-1,2-diols.

- Basic conditions : Amines (e.g., NH₃) or thiols attack the β-carbon, forming β-substituted alcohols .

Selectivity is influenced by steric effects from the 4-chlorophenyl group.

Q. How does the presence of the 4-chlorophenyl group affect the stability and electronic properties of the oxirane ring?

- Methodological Answer : The electron-withdrawing Cl substituent stabilizes the transition state during ring-opening by delocalizing negative charge. This lowers the activation energy for nucleophilic attack compared to non-halogenated analogs. Computational studies (e.g., DFT) show increased partial positive charge on the oxirane carbons, enhancing reactivity .

Advanced Questions

Q. How can researchers optimize reaction conditions to enhance the yield and selectivity of this compound synthesis via epoxidation?

- Methodological Answer : Optimize temperature (−10°C to 0°C), solvent polarity (e.g., dichloromethane for mCPBA), and stoichiometry (1:1.2 styrene:oxidizer ratio). Continuous flow reactors improve heat dissipation and scalability, reducing side reactions (e.g., diol formation). Catalytic asymmetric epoxidation with chiral catalysts (e.g., Jacobsen’s Mn-salen) can enhance enantiomeric excess .

Q. What mechanistic insights explain the regioselectivity observed in ring-opening reactions of this compound with different nucleophiles?

- Methodological Answer : The regioselectivity is governed by electronic and steric factors. Under basic conditions, nucleophiles (e.g., NH₃) attack the β-carbon due to partial positive charge amplification from the 4-Cl group. Acidic conditions protonate the epoxide oxygen, favoring α-carbon attack. Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. How do mass spectrometry (e.g., m/z 154.1 [M+]) and NMR data contribute to elucidating the structure of this compound derivatives?

- Methodological Answer : MS fragmentation patterns (e.g., m/z 119.05 from Cl loss) confirm substituent positions. ¹H NMR detects coupling between oxirane protons (J = 4–5 Hz), while ¹³C NMR identifies quaternary carbons adjacent to Cl. 2D NMR (COSY, HSQC) resolves stereochemistry in diastereomeric products .

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs across studies?

- Methodological Answer : Standardize assay conditions (e.g., MIC testing at pH 7.4, 37°C) to minimize variability. Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colony-counting assays). Comparative studies with structural analogs (e.g., 4-Br or 4-F substituents) isolate electronic effects from steric contributions .

Q. In comparative studies, how do structural modifications (e.g., halogen substitution) in this compound derivatives influence their antimicrobial efficacy and mechanism of action?

- Methodological Answer : Fluorine substitution (4-F analog) increases lipophilicity, enhancing membrane penetration (MIC = 16 µg/mL vs. 32 µg/mL for 4-Cl). Bromine (4-Br) improves electrophilicity but reduces solubility. Mechanistic studies (e.g., enzyme inhibition assays) reveal that Cl derivatives preferentially target cytochrome P450 enzymes in pathogens .

Properties

IUPAC Name |

2-(4-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWLXNDOMYKTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950565 | |

| Record name | 2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-86-5 | |

| Record name | 4-Chlorostyrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2788-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorostyrene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSTYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M51K7C6AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.